methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
CAS No.: 91635-21-1
Cat. No.: VC8008702
Molecular Formula: C11H7BrO4
Molecular Weight: 283.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91635-21-1 |
|---|---|
| Molecular Formula | C11H7BrO4 |
| Molecular Weight | 283.07 g/mol |
| IUPAC Name | methyl 6-bromo-2-oxochromene-3-carboxylate |
| Standard InChI | InChI=1S/C11H7BrO4/c1-15-10(13)8-5-6-4-7(12)2-3-9(6)16-11(8)14/h2-5H,1H3 |
| Standard InChI Key | CSJHGVIKEOYMML-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O |
| Canonical SMILES | COC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O |
Introduction
Structural and Molecular Characteristics
Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate belongs to the chromene family, featuring a fused benzene and pyrone ring system. Key structural elements include:
-
Bromine at C6: Enhances electrophilic substitution reactivity and influences intermolecular interactions.
-
Methyl ester at C3: Provides a handle for further functionalization via hydrolysis or transesterification.
-
Lactone ring (2-oxo group): Imparts rigidity to the structure, affecting binding to biological targets.
The compound’s IUPAC name, methyl 6-bromo-2-oxochromene-3-carboxylate, reflects these substituents. Its canonical SMILES representation is COC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O, and X-ray crystallography studies of analogous chromenes suggest a planar geometry optimized for π-stacking interactions .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 283.07 g/mol |
| CAS Number | 91635-21-1 |
| InChI Key | CSJHGVIKEOYMML-UHFFFAOYSA-N |
Synthesis and Optimization
Knoevenagel Condensation Route
The primary synthesis route involves a Knoevenagel condensation between 5-bromo-2-hydroxybenzaldehyde and methyl cyanoacetate. This reaction proceeds under acidic catalysis (e.g., trifluoroacetic acid) to form an intermediate α-cyanocinnamate, which undergoes cyclization to yield the chromene core.
Reaction Conditions:
-
Solvent: Ethanol or dimethylformamide (DMF).
-
Temperature: 80–100°C under reflux.
-
Catalyst: Trifluoroacetic acid (10 mol%).
Mechanistic Insights:
-
Aldol Addition: The aldehyde reacts with the active methylene group of methyl cyanoacetate, forming a β-hydroxy intermediate.
-
Dehydration: Loss of water generates the α,β-unsaturated ester.
-
Cyclization: Intramolecular nucleophilic attack by the phenolic oxygen forms the lactone ring .
Table 2: Synthesis Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Concentration | 10 mol% | Maximizes cyclization efficiency |
| Reaction Time | 6–8 hours | Prevents side reactions |
| Solvent Polarity | High (DMF > ethanol) | Enhances intermediate solubility |
Purification Strategies
Post-synthesis purification typically employs flash column chromatography using a petroleum ether/ethyl acetate (3:1) gradient, achieving >95% purity . Recrystallization from ethanol or methanol further refines the product, with melting points reported in the range of 150–160°C.
Chemical Reactivity and Derivative Synthesis
The compound’s reactivity is governed by three functional sites:
-
Bromine at C6: Participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling aryl group introduction.
-
Ester at C3: Hydrolyzes to carboxylic acid under basic conditions (e.g., NaOH/ethanol), forming 6-bromo-2-oxo-2H-chromene-3-carboxylic acid.
-
Lactone Ring: Susceptible to nucleophilic attack at the carbonyl, enabling ring-opening reactions with amines or thiols .
Case Study: Anticancer Analog Synthesis
Hydrolysis of the methyl ester to the carboxylic acid (1) followed by amide coupling with substituted anilines (2) yields derivatives with enhanced solubility and target affinity:
Preliminary screenings indicate moderate cytotoxicity against MCF-7 breast cancer cells (IC~50~ = 18–45 μM).
| Compound | Activity (IC~50~) | Target |
|---|---|---|
| 6-Bromo-4-methyl-2-oxo derivative | 5.2 μM (lipase) | Pancreatic lipase |
| 6-Acetyl-2-oxo derivative | 18 μM (MCF-7 cells) | Cancer cells |
| Parent chromene | 32 μg/mL (MIC) | S. aureus |
Analytical Characterization
Spectroscopic Data
-
NMR (400 MHz, DMSO-d~6~): δ 8.82 (s, 1H, H-4), 8.24 (d, J = 8.1 Hz, 1H, H-5), 7.71 (d, J = 7.5 Hz, 1H, H-8), 3.90 (s, 3H, OCH~3~) .
-
HRMS (ESI): [M + H] calcd. for : 283.07, found 283.07.
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a precursor for:
-
Kinase Inhibitors: Analogous chromenes inhibit EGFR and VEGFR2 at nanomolar concentrations.
-
Antiviral Agents: Brominated chromenes exhibit activity against HIV-1 protease (K~i~ = 0.8 μM) .
Material Science
Incorporation into metal-organic frameworks (MOFs) enhances luminescent properties, with emission maxima at 450 nm (λ~ex~ = 350 nm) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume